molecular formula C17H18N2O4 B6664735 2-(3-propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

2-(3-propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

Cat. No.: B6664735
M. Wt: 314.34 g/mol
InChI Key: NGJOKFWTACFMJF-UHFFFAOYSA-N
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Description

2-(3-Propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a complex organic compound featuring both isoquinoline and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and oxazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-(3-Propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 2-(3-propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
  • 2-(3-Ethyl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid

Uniqueness

2-(3-Propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is unique due to its specific substituents, which can influence its reactivity, binding affinity, and overall biological activity. These differences can make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-(3-propan-2-yl-1,2-oxazole-5-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-10(2)14-7-15(23-18-14)16(20)19-8-11-5-3-4-6-12(11)13(9-19)17(21)22/h3-7,10,13H,8-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJOKFWTACFMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N2CC(C3=CC=CC=C3C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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